(2E)-2-[1-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide
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Overview
Description
[(E)-[1-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)ETHYLIDENE]AMINO]THIOUREA is a complex organic compound with a unique structure that includes a thiourea moiety and a substituted oxolane ring
Preparation Methods
The synthesis of [(E)-[1-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)ETHYLIDENE]AMINO]THIOUREA typically involves the reaction of a substituted oxolane derivative with thiourea under specific conditions. One common method includes the use of ethanol as a solvent and concentrated hydrochloric acid as a catalyst, with the reaction mixture being refluxed for several hours . The crude product is then purified by crystallization.
Chemical Reactions Analysis
[(E)-[1-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)ETHYLIDENE]AMINO]THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Scientific Research Applications
[(E)-[1-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)ETHYLIDENE]AMINO]THIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of [(E)-[1-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)ETHYLIDENE]AMINO]THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
[(E)-[1-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)ETHYLIDENE]AMINO]THIOUREA can be compared with other thiourea derivatives and oxolane-containing compounds:
Thiourea Derivatives: Compounds like 1,3-diphenylthiourea and 1,1-dimethylthiourea share similar structural features but differ in their reactivity and biological activity.
Oxolane-Containing Compounds: Compounds such as 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide have similar oxolane rings but differ in their overall structure and applications.
This compound’s unique combination of a substituted oxolane ring and a thiourea moiety sets it apart from other similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3O2S |
---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
[(E)-1-(2-methyl-5-oxo-4-propyloxolan-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C11H19N3O2S/c1-4-5-8-6-11(3,16-9(8)15)7(2)13-14-10(12)17/h8H,4-6H2,1-3H3,(H3,12,14,17)/b13-7+ |
InChI Key |
XDJBIMVYDYECDX-NTUHNPAUSA-N |
Isomeric SMILES |
CCCC1CC(OC1=O)(C)/C(=N/NC(=S)N)/C |
Canonical SMILES |
CCCC1CC(OC1=O)(C)C(=NNC(=S)N)C |
Origin of Product |
United States |
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